molecular formula C23H27NO5 B12289970 [7-methoxy-2-(propanoylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] 2-methoxy-2-phenylacetate

[7-methoxy-2-(propanoylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] 2-methoxy-2-phenylacetate

Cat. No.: B12289970
M. Wt: 397.5 g/mol
InChI Key: UDKLJDIBERKFNQ-UHFFFAOYSA-N
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Description

[7-methoxy-2-(propanoylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] 2-methoxy-2-phenylacetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a tetrahydronaphthalene core with methoxy and propanoylamino functional groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-methoxy-2-(propanoylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] 2-methoxy-2-phenylacetate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydronaphthalene core, followed by the introduction of methoxy and propanoylamino groups through various substitution reactions. The final step involves esterification to attach the 2-methoxy-2-phenylacetate moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or ketones, while reduction of carbonyl groups results in alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential interactions with various biomolecules can be studied. This includes investigating its binding affinity to proteins and enzymes, which could lead to the discovery of new biochemical pathways.

Medicine

The compound’s structure suggests potential pharmacological properties, making it a candidate for drug development. Research could focus on its efficacy in treating specific diseases or conditions, as well as its safety and toxicity profiles.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. This could include its use in the production of polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of [7-methoxy-2-(propanoylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] 2-methoxy-2-phenylacetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [7-methoxy-2-(propanoylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] 2-methoxy-2-phenylacetate apart is its combination of functional groups and the potential for diverse chemical reactivity. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H27NO5

Molecular Weight

397.5 g/mol

IUPAC Name

[7-methoxy-2-(propanoylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] 2-methoxy-2-phenylacetate

InChI

InChI=1S/C23H27NO5/c1-4-20(25)24-19-13-11-15-10-12-17(27-2)14-18(15)22(19)29-23(26)21(28-3)16-8-6-5-7-9-16/h5-10,12,14,19,21-22H,4,11,13H2,1-3H3,(H,24,25)

InChI Key

UDKLJDIBERKFNQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1CCC2=C(C1OC(=O)C(C3=CC=CC=C3)OC)C=C(C=C2)OC

Origin of Product

United States

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